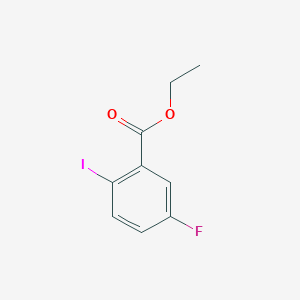

Ethyl 5-fluoro-2-iodobenzoate

Description

Significance as a Halogenated Aromatic Building Block

The utility of Ethyl 5-fluoro-2-iodobenzoate as a synthetic building block stems from the distinct reactivity of its halogen substituents. The iodine atom at the 2-position (ortho to the ester) is the primary reactive site for metal-catalyzed cross-coupling reactions. Due to the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds, it readily participates in a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental methods for creating new carbon-carbon bonds. atomfair.com

This selective reactivity allows for the iodine to be replaced while leaving the more robust carbon-fluorine bond intact for later-stage modification or as a permanent feature of the target molecule. For instance, in analogous systems like methyl 4-bromo-5-fluoro-2-iodobenzoate, the iodine atom is selectively displaced by a cyanide group in a transition-metal-catalyzed reaction. google.com The fluorine atom at the 5-position and the ethyl ester group are not merely passive spectators; they exert significant electronic influence on the aromatic ring, modulating its reactivity and the properties of the resulting products. The electron-withdrawing nature of both the fluorine and the ester group activates the ring, influencing the efficiency of synthetic operations.

Contextualization within Fluorinated Benzoic Acid Derivatives

This compound belongs to the broader class of fluorinated benzoic acid derivatives. The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry and materials science. researchgate.netprecedenceresearch.com It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. researchgate.net This is because fluorine substitution can profoundly enhance a molecule's therapeutic properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity, which affects absorption and distribution. researchgate.netossila.com

Compounds like 2,4-dichloro-5-fluorobenzoic acid are valued as intermediates for complex drug molecules, particularly in the synthesis of anti-inflammatory and anti-cancer agents. precedenceresearch.com this compound serves a similar purpose, offering a scaffold that already contains the beneficial fluorine atom, thereby allowing chemists to focus on building molecular complexity from the reactive iodine handle. The synthesis of related esters, such as tert-butyl 5-fluoro-2-iodobenzoate, from the parent 5-fluoro-2-iodobenzoic acid underscores the utility of this substitution pattern in preparing precursors for advanced chemical synthesis. rsc.org

Overview of Research Areas and Applications

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules. Its structural features make it particularly suitable for research and development in the pharmaceutical and agrochemical industries. chemicalbook.comprecedenceresearch.com The demand for such fluorinated building blocks is driven by the need to create novel active pharmaceutical ingredients (APIs) and advanced crop protection agents. precedenceresearch.com

In medicinal chemistry, building blocks like this compound are employed in the synthesis of new chemical entities for drug discovery programs. The strategic placement of the functional groups allows for the systematic and modular construction of compound libraries to be screened for biological activity. Research on closely related compounds demonstrates their use in creating diverse and complex structures, such as isocoumarin (B1212949) derivatives. rsc.org The parent acid and its other esters are used as precursors for these multi-step syntheses, highlighting the importance of the 5-fluoro-2-iodo-benzoyl scaffold in generating novel molecules for life sciences research. rsc.orgrsc.org Beyond life sciences, such halogenated aromatic compounds are also used in the field of materials science for the production of specialty chemicals.

| Compound Name | CAS Number | Key Structural Difference | Primary Synthetic Role |

|---|---|---|---|

| This compound | 127500-78-1 bldpharm.com | Reference Compound | Intermediate with F for property modulation and I for cross-coupling. chemicalbook.com |

| Ethyl 2-fluoro-5-iodobenzoate | 773136-66-6 atomfair.com | Isomeric position of F and I | Versatile building block for cross-coupling reactions. atomfair.com |

| Ethyl 5-chloro-2-iodobenzoate | 1012882-90-4 | Cl instead of F at position 5 | Intermediate where iodine's reactivity is modulated by the chloro group. |

| 5-Fluoro-2-iodobenzoic acid | 52548-63-7 bldpharm.com | Parent carboxylic acid | Precursor for esterification to various building blocks. rsc.orgrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSYJBDEPYUKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Fluoro 2 Iodobenzoate and Analogues

Esterification Approaches

Esterification represents a direct and widely employed method for the synthesis of Ethyl 5-fluoro-2-iodobenzoate, commencing from its corresponding carboxylic acid precursor. This transformation is typically achieved under acidic conditions, following the principles of Fischer esterification.

From 5-Fluoro-2-iodobenzoic Acid Precursors

The primary starting material for the esterification route is 5-Fluoro-2-iodobenzoic acid. This precursor is itself synthesized from commercially available starting materials. A common method for its preparation is via a Sandmeyer-type reaction, starting from 2-amino-5-fluorobenzoic acid.

The synthesis of the precursor 5-Fluoro-2-iodobenzoic acid can be summarized as follows:

| Step | Reactants | Reagents | Product | Yield |

| 1 | 2-Amino-5-fluorobenzoic acid | 1. 2N HCl, Sodium nitrite (B80452) 2. Potassium iodide, Cuprous(I) iodide | 5-Fluoro-2-iodobenzoic acid | 75% |

This table outlines the synthesis of the precursor carboxylic acid.

Once the 5-Fluoro-2-iodobenzoic acid is obtained, it can be directly converted to the corresponding ethyl ester.

Acid-Catalyzed Esterification Conditions

The conversion of 5-Fluoro-2-iodobenzoic acid to this compound is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. patsnap.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is generally used, and in some procedures, water is removed as it is formed. organic-chemistry.org

Common acid catalysts for this transformation include:

Sulfuric acid (H₂SO₄) operachem.com

p-Toluenesulfonic acid (p-TsOH) organic-chemistry.org

Boron trifluoride (BF₃) operachem.com

A typical laboratory procedure for a similar esterification involves refluxing the carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid for several hours. operachem.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). After completion, the excess ethanol is removed, and the crude product is worked up by washing with an aqueous bicarbonate solution to remove any unreacted acid, followed by purification. operachem.com

| Reactant | Reagent | Catalyst | Conditions | Product |

| 5-Fluoro-2-iodobenzoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux | This compound |

This table illustrates typical conditions for the Fischer esterification of 5-Fluoro-2-iodobenzoic acid.

Halogenation and Functional Group Interconversion Strategies

An alternative synthetic approach to this compound involves the introduction of the iodine atom at a later stage of the synthesis, onto a pre-functionalized benzoate (B1203000) ester. These methods include direct iodination and transformations from other functional groups, such as amino or bromo substituents.

Iodination Reactions from Pre-functionalized Benzoate Esters

Direct iodination of an aromatic ring that is already substituted can be a viable synthetic route. In the context of this compound synthesis, this would involve the direct iodination of ethyl 5-fluorobenzoate. The success of such a reaction is highly dependent on the directing effects of the existing substituents (fluoro and ethyl ester groups) and the choice of iodinating agent and reaction conditions. Direct iodination of arenes can be achieved using an iodinating agent in the presence of an oxidizing agent. google.com

Sandmeyer-Type Reactions for Aromatic Iodination

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgnih.gov This strategy is particularly useful when direct iodination is not feasible or gives poor regioselectivity. For the synthesis of this compound, this would typically start from Ethyl 2-amino-5-fluorobenzoate.

The general sequence for a Sandmeyer iodination involves two main steps:

Diazotization: The aromatic primary amine is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. nih.gov

Iodide Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to displace the diazonium group with an iodine atom. organic-chemistry.orgnih.gov Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction typically proceeds without one. organic-chemistry.org

| Starting Material | Reagents | Intermediate | Reagent | Final Product |

| Ethyl 2-amino-5-fluorobenzoate | NaNO₂, HCl (0-5 °C) | Ethyl 5-fluoro-2-diazoniumbenzoate chloride | KI (aq) | This compound |

This table shows the pathway for the synthesis of this compound via a Sandmeyer-type reaction.

Conversion from Amino- and Bromo-Substituted Analogues

The conversion from an amino-substituted analogue, as detailed in the Sandmeyer-type reaction (Section 2.2.2), is a primary route for introducing the iodo group.

Additionally, the conversion of a bromo-substituted analogue, such as Ethyl 2-bromo-5-fluorobenzoate, to this compound can be considered. This transformation would typically fall under the category of a halogen exchange reaction. Such reactions on aromatic rings can be challenging and often require specific catalysts, such as copper or palladium complexes, and a suitable iodine source.

Process Optimization and Scalability in Synthesis

The successful scale-up of a chemical process from the laboratory to an industrial setting is a complex undertaking that requires careful consideration of numerous factors beyond simple stoichiometry. For the synthesis of this compound, which is typically prepared via the esterification of 5-fluoro-2-iodobenzoic acid, process optimization focuses on maximizing yield, minimizing reaction times, reducing costs, and ensuring operational safety and reproducibility at a larger scale.

The primary synthetic route to this compound involves the Fischer esterification of 5-fluoro-2-iodobenzoic acid with ethanol in the presence of an acid catalyst. While seemingly straightforward, the optimization of this reaction for large-scale production involves a meticulous study of various parameters.

Key Optimization Parameters for Fischer Esterification:

| Parameter | Laboratory Scale Considerations | Pilot/Industrial Scale Implications |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) are common. | Catalyst choice may shift to solid acid catalysts for easier separation and reduced corrosion. Catalyst loading is minimized to reduce cost and waste. |

| Temperature | Often run at reflux temperature of the alcohol. | Precise temperature control is crucial to prevent side reactions and ensure consistent product quality. Heat transfer becomes a significant challenge in large reactors. |

| Reactant Ratio | A large excess of alcohol is often used to drive the equilibrium. | The molar ratio of alcohol to carboxylic acid is optimized to balance reaction rate and the cost of solvent recovery and recycling. |

| Water Removal | Dean-Stark apparatus or drying agents are common. | Efficient and scalable methods for water removal, such as azeotropic distillation or membrane pervaporation, are essential to drive the reaction to completion. |

| Reaction Time | Monitored by techniques like TLC or GC until completion. | Reaction kinetics are studied to determine the optimal reaction time that balances conversion with throughput. |

| Purification | Column chromatography is often used for high purity. | Distillation, crystallization, and liquid-liquid extraction are preferred for their scalability and cost-effectiveness. |

Research Findings in Process Optimization:

While specific process optimization data for the industrial-scale synthesis of this compound is often proprietary, research on the esterification of analogous halobenzoic acids provides valuable insights. Studies have shown that the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can offer significant advantages in terms of catalyst recyclability and reduced environmental impact compared to traditional mineral acids.

Furthermore, the implementation of continuous flow chemistry presents a promising avenue for the scalable and safe synthesis of this compound. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. This technology can lead to higher yields, improved product quality, and a smaller manufacturing footprint. For instance, a continuous flow process for the esterification of benzoic acid has demonstrated the potential for high conversions in short reaction times.

Scalability Challenges and Solutions:

Translating a laboratory-optimized process to a pilot plant or industrial scale introduces a new set of challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. Proper reactor design with efficient heating and cooling systems is critical.

Mass Transfer and Mixing: Ensuring uniform mixing of reactants and maintaining consistent temperature throughout a large reactor volume is challenging. Inefficient mixing can lead to localized "hot spots," side reactions, and reduced yields. The use of appropriate agitators and reactor geometries is crucial.

Downstream Processing: Purification methods that are practical on a small scale, such as column chromatography, are often not economically viable for large-scale production. The development of robust and scalable purification techniques like distillation and crystallization is a key aspect of process development.

Safety: The handling of large quantities of flammable solvents and corrosive acids necessitates rigorous safety protocols and specialized equipment to mitigate risks.

To address these challenges, process chemists and chemical engineers employ a range of strategies, including:

Kinetic and Thermodynamic Modeling: Understanding the reaction kinetics and thermodynamics allows for the prediction of reaction behavior at different scales and the optimization of process parameters.

Pilot Plant Studies: Conducting reactions in intermediate-scale pilot plants allows for the identification and resolution of scalability issues before committing to full-scale production.

Process Analytical Technology (PAT): The use of in-line analytical techniques to monitor key reaction parameters in real-time enables better process control and ensures consistent product quality.

Chemical Reactivity and Transformation Studies of Ethyl 5 Fluoro 2 Iodobenzoate

Cross-Coupling Reactions

The carbon-iodine (C-I) bond in Ethyl 5-fluoro-2-iodobenzoate is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) and carbon-carbon bonds of the aromatic ring. This selective reactivity makes it an excellent substrate for transition metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. mit.edu this compound, as an aryl iodide, is a highly suitable substrate for these reactions.

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond, involves the reaction of an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > F, making the iodo-position of this compound the exclusive site of reaction. libretexts.org While direct studies on this compound are not prevalent, the coupling of various aryl iodides, including iodobenzoates, is well-established, suggesting its efficient participation in such transformations to yield 2-alkynyl-5-fluorobenzoate derivatives. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts.

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, creating a C(sp²)–C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. rsc.orgresearchgate.net This reaction has a broad substrate scope and is tolerant of many functional groups. nih.gov For this compound, the Suzuki-Miyaura reaction would selectively occur at the C-I bond to produce 5-fluoro-2-arylbenzoate esters. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and preventing side reactions. ias.ac.in The presence of the ester group ortho to the iodide can influence the reaction kinetics and efficiency.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) complex, Cu(I) co-catalyst, Amine base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)–C(sp²) | Pd(0) or Pd(II) complex, Phosphine (B1218219) ligand, Base |

Copper-Catalyzed Coupling Reactions (e.g., C-N, C-P bond formation)

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. researchgate.net this compound is a suitable substrate for these transformations, particularly for forming carbon-heteroatom bonds.

C-N Bond Formation: The copper-catalyzed amination of 2-halobenzoic acids and their esters (an Ullmann-type reaction) is a regioselective method for forming C-N bonds. nih.gov This reaction can be used to synthesize N-aryl anthranilic acid derivatives, which are important in medicinal chemistry. nih.gov The process involves coupling the aryl iodide with an amine in the presence of a copper catalyst, often without the need for strong bases or other additives. nih.gov The reaction with this compound would yield ethyl 5-fluoro-2-(amino)benzoate derivatives.

C-P Bond Formation: The formation of a carbon-phosphorus bond can be achieved via copper-catalyzed cross-coupling. A notable example is the reaction of iodobenzoates with bromozinc-difluorophosphonate, which provides access to aryldifluorophosphonates. acs.orgnih.gov This reaction demonstrates high efficiency and excellent functional group compatibility. acs.orgnih.gov The ortho-ester group in substrates like this compound plays a crucial role in the reaction's efficiency. acs.org

| Bond Formation | Reagent Type | Catalyst System (Typical) | Key Features |

| C-N | Amines (aliphatic or aromatic) | Cu/Cu₂O | Regioselective, tolerant of free carboxylic acids. nih.gov |

| C-P | Bromozinc-difluorophosphonate | CuI, 1,10-phenanthroline | High efficiency, ortho-ester directing effect. acs.orgub.edu |

Role of Directing Groups in Catalysis

In many transition metal-catalyzed reactions involving substituted benzoates, the ester group can act as a directing group, influencing the reaction's rate and regioselectivity. acs.org In the case of this compound, the ethyl ester group is positioned ortho to the reactive C-I bond.

In copper-catalyzed cross-coupling reactions, such as the formation of aryldifluorophosphonates, the ortho-carboxylate ester is essential for high reaction efficiency. acs.org Computational studies suggest that the benzoate (B1203000) moiety can coordinate to the metal center or a Lewis acidic byproduct like a zinc(II) salt during the catalytic cycle. ub.edu This coordination brings the catalyst into proximity with the C-I bond, facilitating the oxidative addition step, which is often rate-limiting. ub.edu This effect is highlighted by the significantly lower yield observed when the coupling is attempted with methyl 4-iodobenzoate, where the ester group is para to the iodine and cannot act as a chelating directing group. acs.orgub.edu This indicates that the ortho-positioning of the ester in this compound is advantageous for certain catalytic transformations.

Nucleophilic Aromatic Substitution (SNAr) at Fluoro- and Iodo-Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. scribd.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this anionic intermediate, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.comchegg.com

In this compound, the ethyl ester group acts as an activating EWG. The molecule presents two potential leaving groups for SNAr: fluoride (B91410) and iodide. A distinctive feature of the SNAr mechanism is the trend in leaving group ability, which is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions and is because the first step, the nucleophilic attack on the carbon atom, is typically the rate-determining step. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com

Therefore, under SNAr conditions, nucleophilic attack is expected to occur preferentially at the C-F bond rather than the C-I bond. mdpi.com A strong nucleophile would attack the carbon at position 5, leading to the displacement of the fluoride ion and the formation of a 5-substituted-2-iodobenzoate derivative. The iodide at position 2 is significantly less likely to be displaced via an SNAr mechanism.

Derivatization at the Ester Moiety

The ethyl ester group of this compound provides another handle for chemical modification, allowing for the synthesis of related derivatives such as carboxylic acids and amides.

Hydrolysis to Carboxylic Acid Analogues

The most common derivatization of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid. strath.ac.uk This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.com

This hydrolysis is a fundamental step in many synthetic sequences, as the resulting carboxylic acid can participate in a wide range of subsequent reactions. For instance, it can be converted to an acid chloride, activated for amide bond formation, or used in other coupling protocols. The synthesis of this compound itself is often performed by the esterification of 5-fluoro-2-iodobenzoic acid. strath.ac.uk The properties of the resulting 5-fluoro-2-iodobenzoic acid are well-documented, with a melting point in the range of 145-149 °C. sigmaaldrich.com

Transesterification Reactions

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. For this compound, transesterification provides a direct pathway to synthesize other ester derivatives, which may be useful as intermediates in the preparation of more complex molecules.

Acid-Catalyzed Transesterification:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent.

A typical acid-catalyzed transesterification of this compound with methanol (B129727) to yield Mthis compound would proceed by heating the ethyl ester in methanol with a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst. The equilibrium nature of the reaction necessitates strategies to favor product formation, such as using a large excess of the new alcohol or removing one of the products (in this case, ethanol) from the reaction mixture.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is generally faster than the acid-catalyzed equivalent and proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, typically the conjugate base of the alcohol being used for the exchange, acts as the nucleophile. For the conversion of this compound to a different ester, a catalytic amount of a strong base like sodium methoxide (B1231860) would be used in the corresponding alcohol (e.g., methanol). The reaction is also an equilibrium process, and a large excess of the reactant alcohol is employed to drive the reaction to completion.

While specific experimental data for the transesterification of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from general principles of organic chemistry. The following table outlines plausible reaction conditions for the transesterification of this compound with methanol as a representative example.

Table 1: Representative Conditions for the Transesterification of this compound to Mthis compound

| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| Acid | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 4-12 | Moderate to High |

| Base | NaOCH₃ (catalytic) | Methanol (excess) | Room Temp to Reflux | 1-6 | High |

Electrophilic Reactivity and Activation Studies

The electrophilic character of this compound is primarily centered on the carbon-iodine bond. The iodine atom, being a large and polarizable halogen, makes the C-I bond susceptible to activation by transition metal catalysts, particularly palladium. This activation is the cornerstone of a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant aspect of the electrophilic reactivity of this compound is its utility as a substrate in palladium-catalyzed cross-coupling reactions. In these transformations, the palladium catalyst undergoes oxidative addition into the C-I bond, forming an organopalladium intermediate. This intermediate then participates in a series of steps, including transmetalation and reductive elimination, to form the final cross-coupled product.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. This compound can be coupled with a variety of primary and secondary amines to produce N-aryl derivatives, which are important structures in medicinal chemistry. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This compound can react with various alkynes to generate substituted phenylacetylene (B144264) derivatives.

Carbonylation Reactions: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-iodine bond of aryl iodides. mdpi.com This carbonylative coupling can be used to synthesize a variety of carbonyl-containing compounds, such as amides, esters, and ketones, from this compound, depending on the nucleophile used to trap the acylpalladium intermediate. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions that highlight the electrophilic activation of the C-I bond in aryl iodides like this compound.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | KOt-Bu | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Aryl Alkyne |

| Carbonylation | Carbon Monoxide / Amine | Pd(OAc)₂ / dppf | Et₃N | Aryl Amide |

These studies underscore the importance of the iodine substituent in directing the electrophilic reactivity of this compound, enabling its transformation into a diverse array of more complex and functionally rich molecules. The activation of the C-I bond by palladium is a key step that initiates these powerful synthetic transformations.

Applications of Ethyl 5 Fluoro 2 Iodobenzoate in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic Aromatic Compounds

Ethyl 5-fluoro-2-iodobenzoate serves as a valuable starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The presence of the iodine atom allows for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds necessary for extending the aromatic system.

One common strategy involves the Suzuki or Stille coupling of this compound with appropriately functionalized boronic acids, boronic esters, or organostannanes. These reactions facilitate the introduction of additional aryl or vinyl groups at the 2-position of the benzoate (B1203000) ring. Subsequent intramolecular cyclization reactions, often promoted by strong acids or other dehydrating agents, can then be employed to construct the fused ring systems characteristic of PAHs. The fluorine atom can influence the electronic properties and reactivity of the intermediates and final products, and the ester group provides a handle for further functionalization or can be removed if necessary.

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Transformation | Product Type |

| This compound | Arylboronic acid | Suzuki Coupling | C-C bond formation | Biphenyl derivative |

| This compound | Organostannane | Stille Coupling | C-C bond formation | Substituted benzoate |

| Biphenyl derivative | Strong acid | Intramolecular Cyclization | Ring fusion | Polycyclic Aromatic Hydrocarbon |

The strategic incorporation of this compound allows for the regioselective construction of complex PAHs, which are of interest for their potential applications in materials science and electronics.

Precursors for Fluorine-Containing Heterocycles

The synthesis of fluorine-containing heterocycles is an area of intense research due to the unique properties that fluorine atoms impart to bioactive molecules. This compound is a key precursor in the synthesis of various fluorinated heterocyclic systems.

A prominent application is in the synthesis of fluorinated quinolines. For instance, through a Sonogashira coupling with a terminal alkyne, the iodo-group of this compound can be replaced with an alkynyl substituent. The resulting 2-alkynylbenzoate can then undergo a palladium-catalyzed intramolecular cyclization, often in the presence of an amine, to construct the quinoline (B57606) ring system. The fluorine atom at the 5-position of the original benzoate is thus incorporated into the final heterocyclic structure.

Similarly, other heterocyclic systems such as benzofurans and indoles can be accessed. For example, a Sonogashira coupling followed by an intramolecular cyclization involving the ester group or a derivative thereof can lead to the formation of a furan (B31954) ring fused to the benzene (B151609) ring.

| Starting Material | Reagent | Key Reaction(s) | Heterocyclic Product |

| This compound | Terminal alkyne, Amine | Sonogashira Coupling, Intramolecular Cyclization | Fluorinated Quinolone |

| This compound | Terminal alkyne | Sonogashira Coupling, Intramolecular Cyclization | Fluorinated Benzofuran |

Reagents in Carbon-Heteroatom (C-X, X = N, P) Bond Formation

The formation of carbon-heteroatom bonds is fundamental in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This compound is a valuable reagent for creating C-N and C-P bonds.

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to form the corresponding N-aryl products. wikipedia.org The reaction is highly versatile and tolerates a variety of functional groups, making it a preferred method for the synthesis of substituted anilines and their derivatives. wikipedia.org The general reactivity order for the aryl halide is I > Br > Cl. wuxiapptec.com

While less common, the formation of C-P bonds can be achieved through palladium-catalyzed phosphination reactions, such as the Hirao reaction. This involves the coupling of this compound with a phosphine (B1218219) or a phosphite (B83602) to introduce a phosphorus-containing moiety onto the aromatic ring. These organophosphorus compounds are important in ligand synthesis for catalysis and in the development of functional materials.

| Heteroatom | Reaction Name | Catalyst | Reagent | Product |

| Nitrogen (N) | Buchwald-Hartwig Amination | Palladium complex | Amine | N-Aryl amine |

| Phosphorus (P) | Hirao Reaction | Palladium complex | Phosphine/Phosphite | Arylphosphine/Arylphosphonate |

Synthesis of Specialized Chemical Probes and Tags

Specialized chemical probes and tags are essential tools in chemical biology for visualizing and tracking biological processes. The unique structural features of this compound make it a useful building block in the synthesis of such molecules.

The fluorine atom can be utilized as a ¹⁹F NMR probe or for the introduction of a radiolabel, such as ¹⁸F, for positron emission tomography (PET) imaging. nih.gov The synthesis of radiolabeled probes often involves the late-stage introduction of the radionuclide. nih.gov The iodo-group in this compound can be a site for the introduction of a radiolabeled iodine isotope or can be used in coupling reactions to attach a larger molecular scaffold that carries a reporting group.

| Probe/Tag Type | Key Feature from this compound | Synthetic Strategy | Application |

| Radiolabeled Probe | Fluorine or Iodine atom | Radiofluorination or Radioiodination | PET Imaging |

| Fluorescent Tag | Core aromatic structure | Elaboration into a conjugated system | Fluorescence Microscopy |

Role in Medicinal Chemistry Precursor Synthesis and Structure Activity Relationship Sar Studies

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The unique arrangement of functional groups in Ethyl 5-fluoro-2-iodobenzoate makes it a valuable starting material for building diverse heterocyclic frameworks that are central to many therapeutic agents. The presence of the iodine atom, in particular, allows for a variety of cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical properties of the final compounds.

Quinolone and quinazolinone cores are found in a wide array of drugs with activities ranging from antibacterial to anticancer. nih.govnih.govnih.gov The synthesis of these scaffolds often involves the construction of a nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring. While direct synthesis examples using this compound are not extensively detailed in readily available literature, the general synthetic strategies for these classes of compounds often rely on precursors derived from 2-haloaniline or 2-aminobenzoic acid derivatives. researchgate.netresearchgate.net For instance, the related compound, 2-fluoro-5-iodobenzoic acid, is a known precursor for preparing 1-N-ethyl 6-iodoquinolonic acid. sigmaaldrich.com This suggests that this compound, through hydrolysis and subsequent reactions, can be a key starting material for fluorinated quinolone analogues. The general approach involves the cyclization of N-substituted anthranilic acids or the reaction of 2-haloanilines with various coupling partners. researchgate.net

The structure-activity relationships of quinolones are well-studied, with the fluorine atom at the C-6 position being a critical component for enhanced bacterial penetration and DNA gyrase inhibition. nih.govrroij.comrjptonline.org Substitutions at the C-7 position are also known to significantly alter the antimicrobial spectrum and potency. nih.gov

Pyrrole (B145914) and indazole frameworks are other important scaffolds in medicinal chemistry, present in drugs targeting a range of conditions. The synthesis of indazoles can be achieved through various methods, including the cyclization of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.org This highlights the potential of this compound to be converted into a corresponding 5-fluoro-2-iodobenzonitrile, which could then undergo cyclization to form a fluorinated indazole ring system. Similarly, palladium-catalyzed reactions of 2-iodoanilines are a known route to indole (B1671886) and pyrrole derivatives, suggesting that transformation of the ester group of this compound into an amino group would open pathways to these heterocyclic systems. nih.govacs.org

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's properties, such as potency, selectivity, and metabolic stability, by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The fluorine atom is a classic bioisostere for a hydrogen atom. cambridgemedchemconsulting.comnih.gov Its introduction can alter a molecule's conformation, pKa, and metabolic profile due to the high strength of the carbon-fluorine bond. cambridgemedchemconsulting.com

This compound serves as a building block that already contains a fluorine atom, allowing for its incorporation into drug candidates. This pre-installed fluorine can be strategically positioned to block metabolic oxidation at that site or to fine-tune the electronic properties of the aromatic ring, thereby influencing binding interactions with a biological target. nih.gov

Design and Synthesis of Fluorinated Drug Analogues

The incorporation of fluorine into drug molecules is a widely used tactic in medicinal chemistry to enhance pharmacological properties. nih.govinformahealthcare.com Fluorinated analogues often exhibit improved metabolic stability, increased membrane permeability, and enhanced binding affinity. This compound is an ideal starting material for the synthesis of such analogues, providing a fluorinated phenyl ring that can be elaborated into more complex structures.

The presence of the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the attachment of a wide range of substituents at the 2-position, leading to a diverse library of fluorinated compounds for biological screening.

Table 1: Potential Synthetic Transformations of this compound for Drug Analogue Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Fluorinated biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Fluorinated aryl-alkyne derivatives |

| Buchwald-Hartwig | Amine, Pd catalyst | Fluorinated N-aryl compounds |

Contributions to Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, medicinal chemists can identify key structural features required for potency and selectivity.

This compound is a valuable tool in SAR studies for several reasons. It allows for the synthesis of a series of analogues where the substituent at the 2-position is varied while keeping the 5-fluoro pattern constant. This enables a focused investigation of the impact of the 2-position substituent on biological activity. Conversely, analogues can be prepared from different fluorinated or non-fluorinated iodobenzoates to probe the specific contribution of the fluorine atom at the 5-position.

For example, in the development of quinolone antibacterials, SAR studies have shown that the nature of the substituent at the N-1 and C-7 positions, along with the presence of a fluorine at C-6, are critical for activity. rjptonline.orgresearchgate.net By using this compound as a precursor, chemists can systematically explore the SAR of novel quinolone scaffolds where the fluorine is positioned differently than in traditional fluoroquinolones. Similarly, for quinazolinone-based inhibitors, SAR studies have identified key interactions that can be modulated by substitutions on the quinazolinone core. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-fluoro-5-iodobenzoic acid |

| 1-N-ethyl 6-iodoquinolonic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Ethyl 5-fluoro-2-iodobenzoate, providing specific information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for both the ethyl group and the aromatic protons. A study reported a multiplet between δ 8.02 and 7.82 ppm corresponding to a proton on the aromatic ring. strath.ac.uk The ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with standard ethyl ester patterns.

¹³C NMR: Carbon NMR spectroscopy details the carbon framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from structurally similar compounds like Ethyl-4-chloro-2-iodobenzoate. strath.ac.uk Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six distinct carbons of the substituted benzene (B151609) ring, with their shifts influenced by the iodine, fluorine, and ester substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. A reported ¹⁹F NMR spectrum for this compound in CDCl₃ shows a chemical shift at δ = -111.8 ppm. strath.ac.uk This single peak confirms the presence of one fluorine atom in a specific chemical environment on the aromatic ring.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Reference |

| ¹H | CDCl₃ | 400 MHz | 8.02 – 7.82 (m, 1H, Ar-H) | strath.ac.uk |

| ¹⁹F | CDCl₃ | 376 MHz | -111.8 | strath.ac.uk |

Mass Spectrometry (MS) Techniques (HRMS, GC-MS, LC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for separating it from complex mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of this compound (C₉H₈FIO₂). While specific experimental HRMS data for this compound is not detailed in the available literature, this technique remains the standard for unambiguous formula confirmation. strath.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound. strath.ac.uk It can be used to assess the purity of a sample and to identify the compound based on its retention time and mass spectrum. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography with the molecular identification power of mass spectrometry. nih.gov This method can be applied to analyze the purity of this compound and to identify it in reaction mixtures, particularly if the compound is part of a more complex matrix. researchgate.net

Chromatographic Purity and Separation Methods (HPLC, GC, TLC, Column Chromatography)

Chromatographic methods are fundamental for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Both HPLC and GC are instrumental in determining the purity of a synthesized compound. By passing the sample through a specialized column, components are separated, and their relative amounts can be quantified, typically yielding a purity value expressed as a percentage.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For this compound, a specific retention factor (Rƒ) has been reported. strath.ac.uk

Column Chromatography: This is the primary technique used for the purification of this compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is passed through to separate the desired compound from impurities. amazonaws.com The choice of eluent is often guided by preliminary TLC analysis. nih.gov

Table 2: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Rƒ Value | Reference |

| TLC | Silica Gel | Petroleum ether/Ethyl acetate (B1210297) (90/10) | 0.80 | strath.ac.uk |

Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the redox properties of a molecule, providing information about its oxidation and reduction potentials. A review of the scientific literature indicates that the electrochemical characterization of this compound has not been reported. These techniques are typically applied to compounds that are electroactive within the solvent's electrochemical window, and it is possible that this particular ester does not exhibit significant redox activity under standard conditions.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecular systems. For Ethyl 5-fluoro-2-iodobenzoate, DFT calculations elucidate how the interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating ethyl ester group governs the molecule's electronic landscape.

Detailed analyses of the electronic structure are typically performed using hybrid functionals, such as B3LYP, often paired with a basis set like 6-311+G(d,p) to ensure accuracy. nih.gov Such calculations yield critical information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental predictors of chemical reactivity, kinetic stability, and electronic transitions. researchgate.net For instance, the presence of electron-withdrawing groups on an aryl iodide can lower the energy of the LUMO, which has been shown to favor cross-coupling reactions. digitellinc.com

Further insights are gained from mapping the Molecular Electrostatic Potential (MEP), which reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to quantify charge transfer interactions between occupied and unoccupied orbitals, providing a deeper understanding of intramolecular stabilization and bonding.

Table 1: Representative Electronic Parameters Calculated for Substituted Benzoates via DFT

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 D |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. DFT calculations are widely used to explore the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the fleeting transition states that connect them. mit.edumedium.com

Aryl iodides like this compound are common substrates in palladium-catalyzed cross-coupling reactions. Theoretical studies on these reactions often focus on elucidating the mechanism of key steps, such as oxidative addition, which is frequently the rate-limiting step. researchgate.net By modeling this process, researchers can calculate the activation free energy barrier, providing a quantitative measure of the reaction's feasibility. acs.org

The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, where a stable structure (reactant, intermediate, or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency. medium.com This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. Such studies provide a detailed, step-by-step understanding of the reaction, revealing the roles of catalysts, solvents, and substituents in controlling reaction outcomes. digitellinc.comacs.org

Table 2: Illustrative DFT-Calculated Energy Profile for a Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Catalyst) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate for a single step | +25.4 |

| Intermediate | A meta-stable species formed during the reaction | -5.2 |

| Products | Final species formed in the reaction step | -15.8 |

Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of the molecule and the energy barriers to rotation around its single bonds. nobelprize.org For this molecule, the most significant conformational freedom arises from the rotation of the ethyl ester group relative to the plane of the benzene (B151609) ring.

Computational methods can systematically explore the conformational space by performing a potential energy surface (PES) scan. This involves rotating a specific dihedral angle (e.g., the C-C-O=C angle of the ester group) in small increments and calculating the energy at each point, while allowing the rest of the molecule to relax. ethz.ch The resulting energy profile reveals the low-energy conformers (energy minima) and the rotational barriers (energy maxima).

Studies on similar substituted benzoates show that the planarity of the ester group with the aromatic ring is often favored due to π-conjugation, but steric hindrance from ortho-substituents (like the iodine atom) can lead to non-planar ground states. ethz.ch Understanding the relative populations of these conformers at a given temperature, which can be estimated from their calculated free energies using the Boltzmann distribution, is essential for interpreting experimental data and predicting reactivity.

Table 3: Example Conformational Energy Profile for Rotation of the Ester Group

| Conformer | Dihedral Angle (CAryl-CAryl-C=O) | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~45° | Most stable, non-planar conformer | 0.00 |

| Transition State 1 | 0° | Planar, eclipsed conformation (rotational barrier) | +3.5 |

| Local Minimum | ~135° | Less stable, non-planar conformer | +1.2 |

| Transition State 2 | 180° | Planar, anti-eclipsed conformation (rotational barrier) | +4.1 |

Prediction of Spectroscopic Parameters

DFT calculations are a highly effective tool for predicting the spectroscopic properties of molecules, which serves as a crucial link between theoretical models and experimental characterization. By calculating parameters for Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, computational methods can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These calculations are typically performed on the optimized geometry of the molecule. To improve accuracy, it is common to include solvent effects using a continuum model, such as the Polarizable Continuum Model (PCM), as solvent can significantly influence chemical shifts. nih.gov The calculated shifts are then compared to experimental data to validate the proposed structure.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. nih.gov These calculations provide a set of harmonic frequencies and their corresponding intensities. Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the computed values are typically multiplied by an empirical scaling factor to achieve better agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value (Illustrative) | Experimental Value (Placeholder) |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) for H-3 | 7.95 | 7.91 |

| ¹³C NMR | Chemical Shift (δ, ppm) for C=O | 164.5 | 165.2 |

| ¹⁹F NMR | Chemical Shift (δ, ppm) for C-F | -110.2 | -111.5 |

| FT-IR | Frequency (cm⁻¹) for C=O stretch | 1725 (scaled) | 1720 |

Synthesis and Reactivity of Structural Analogues and Derivatives of Ethyl 5 Fluoro 2 Iodobenzoate

Alkyl Ester Homologues (e.g., Methyl, Trifluoroethyl Benzoates)

The ester functionality of ethyl 5-fluoro-2-iodobenzoate can be readily modified to include different alkyl groups, thereby altering the compound's physical and chemical properties. The synthesis of such homologues typically involves standard esterification or transesterification procedures.

Mthis compound can be synthesized from its corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid, through Fischer esterification. sigmaaldrich.com This reaction typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. mdpi.comresearchgate.net The reactivity of mthis compound is comparable to its ethyl counterpart, with the aryl-iodide bond being susceptible to a variety of cross-coupling reactions. For instance, it can undergo copper-catalyzed cross-coupling with bromozinc-difluorophosphonate, although the presence of an ortho-ester group is noted to be crucial for reaction efficiency. acs.org

Trifluorothis compound represents a homologue with significantly different electronic properties due to the presence of the trifluoromethyl group. The synthesis of this compound can be envisioned through two primary routes. The first involves the direct esterification of 5-fluoro-2-iodobenzoic acid with 2,2,2-trifluoroethanol (B45653) in the presence of an acid catalyst. A related process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst. google.com The second route is a transesterification reaction, where this compound is treated with an excess of 2,2,2-trifluoroethanol under acidic or basic conditions. Transesterification processes can be optimized using various catalysts and reaction conditions to drive the equilibrium towards the desired product. google.comepa.gov The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aryl-iodide bond, potentially making it more susceptible to nucleophilic attack and altering its reactivity in metal-catalyzed cross-coupling reactions.

| Compound Name | Synthesis Method | Key Reactants |

|---|---|---|

| Mthis compound | Fischer Esterification | 5-fluoro-2-iodobenzoic acid, Methanol, Acid catalyst |

| Trifluorothis compound | Esterification / Transesterification | 5-fluoro-2-iodobenzoic acid / this compound, 2,2,2-trifluoroethanol |

Positional Isomers of Fluoro- and Iodo-Substituents (e.g., Ethyl 2-fluoro-4-iodobenzoate)

The regiochemical arrangement of the fluoro and iodo substituents on the benzene (B151609) ring significantly impacts the electronic properties and reactivity of the molecule. One such pertinent isomer is ethyl 2-fluoro-4-iodobenzoate .

The synthesis of this isomer can be approached from commercially available precursors such as 4-amino-2-fluorobenzoic acid. A plausible synthetic route involves a Sandmeyer-type reaction, where the amino group of ethyl 4-amino-2-fluorobenzoate is converted to a diazonium salt and subsequently displaced by an iodide. sigmaaldrich.comappchemical.com Alternatively, direct iodination of a suitable precursor, followed by esterification of the resulting carboxylic acid, such as 4-fluoro-2-iodobenzoic acid, can yield the desired product. ossila.com

The reactivity of ethyl 2-fluoro-4-iodobenzoate is primarily dictated by the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These include the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds at the 4-position. organic-chemistry.orgnih.govresearchgate.net The fluorine atom at the 2-position can influence the reactivity of the C-I bond through its electron-withdrawing inductive effect and may also play a role in the stability and reactivity of organometallic intermediates formed during the catalytic cycle.

| Isomer | Potential Synthetic Precursor | Key Transformation | Potential Reactivity |

|---|---|---|---|

| Ethyl 2-fluoro-4-iodobenzoate | Ethyl 4-amino-2-fluorobenzoate | Sandmeyer Reaction | Suzuki, Heck, Sonogashira couplings |

| Ethyl 2-fluoro-4-iodobenzoate | 4-Fluoro-2-iodobenzoic acid | Esterification | Suzuki, Heck, Sonogashira couplings |

Introduction of Additional Halogens (e.g., Bromo-Fluoro-Iodobenzoates)

The introduction of a third halogen atom, such as bromine, onto the fluoro-iodobenzoate scaffold creates polyhalogenated aromatic compounds with differentiated reactivity at the various carbon-halogen bonds. This allows for selective and sequential functionalization.

Examples of such compounds include ethyl 3-bromo-4-fluoro-5-iodobenzoate and ethyl 5-bromo-3-fluoro-2-iodobenzoate . The synthesis of these molecules can be achieved through multi-step sequences. For instance, the synthesis of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, is achieved by the diazotization of 2-methyl-3-amino-5-bromobenzoate followed by a Schiemann-type reaction using hexafluorophosphoric acid. google.com A similar strategy, starting from an appropriately substituted amino-bromo-iodobenzoate, could be employed. Alternatively, direct bromination of a fluoro-iodobenzoic acid derivative can be performed, although this may lead to mixtures of isomers. For example, the bromination of 4-fluoronitrobenzene is a known process. researchgate.net The Sandmeyer reaction is a versatile tool for the introduction of halogens onto an aromatic ring starting from an amino precursor. nih.gov

The reactivity of these bromo-fluoro-iodobenzoates in cross-coupling reactions is of particular interest. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgnih.govresearchgate.net This difference in reactivity allows for selective functionalization at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.

| Compound Name | Potential Synthetic Approach | Key Reactivity Feature |

|---|---|---|

| Ethyl 3-bromo-4-fluoro-5-iodobenzoate | Multi-step synthesis from substituted anilines | Selective cross-coupling at the C-I bond |

| Ethyl 5-bromo-3-fluoro-2-iodobenzoate | Diazotization and halogenation of a suitable aminobenzoate | Differential reactivity of C-I vs. C-Br bonds |

Functionalization of the Iodobenzene Moiety (e.g., Cyano, Amino Derivatives)

The carbon-iodine bond in this compound is a key site for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Cyano derivatives , such as ethyl 5-fluoro-2-cyanobenzoate, can be prepared through the cyanation of the corresponding aryl iodide. This transformation is commonly achieved using palladium or copper catalysts with a cyanide source. Palladium-catalyzed cyanation can be performed using various cyanide reagents, and advancements have led to more efficient and less toxic methods. google.com Copper-catalyzed cyanation, a more traditional method, also remains a viable option. appchemical.comorganic-chemistry.org A related synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate from methyl 4-bromo-5-fluoro-2-iodobenzoate using cuprous cyanide has been reported. google.com

Amino derivatives can be synthesized via transition metal-catalyzed amination reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. google.com This reaction would involve coupling this compound with an amine in the presence of a palladium catalyst and a base. This method is known for its broad substrate scope and functional group tolerance. chemrxiv.org

| Derivative | Functional Group | Synthetic Method |

|---|---|---|

| Cyano | -CN | Palladium- or Copper-catalyzed Cyanation |

| Amino | -NHR, -NR2 | Buchwald-Hartwig Amination |

Hypervalent Iodine Derivatives (e.g., Benziodoxoles)

The iodine atom in this compound can be oxidized to a higher valence state, leading to the formation of hypervalent iodine reagents. A key class of these reagents are benziodoxoles, which are cyclic hypervalent iodine(III) compounds.

The synthesis of benziodoxoles from this compound first requires the hydrolysis of the ester to the corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid. This carboxylic acid can then be used to prepare various benziodoxole derivatives. For example, reaction with oxidizing agents like m-CPBA or oxone can lead to the formation of a benziodoxolone precursor. ossila.com These can then be converted to other synthetically useful reagents. For instance, nucleophilic fluorination of 1-arylbenziodoxolones can yield 2-fluorobenzoic acids. arkat-usa.org

Benziodoxole-based reagents are highly valuable in organic synthesis as they can act as electrophiles or oxidants and are used in a variety of atom-transfer reactions. chemicalbook.com They have been employed for the introduction of various functional groups, including fluoro, azido, and alkynyl groups, onto different substrates. The reactivity of these hypervalent iodine species is a rich and expanding area of research, offering unique synthetic transformations. arkat-usa.org

Emerging Research Directions and Future Perspectives in Fluoro Iodobenzoate Chemistry

Sustainable Synthesis Approaches (e.g., Continuous Flow Synthesis)

The synthesis of halogenated compounds often involves highly reactive, toxic reagents and exothermic reactions, posing significant safety and scalability challenges in traditional batch processes. rsc.orgscispace.com Continuous flow chemistry has emerged as a powerful technology to mitigate these issues, offering a more sustainable and efficient alternative. researchgate.net

Flow chemistry utilizes microreactors or tube reactors, which provide superior heat and mass transfer compared to batch reactors. rsc.org This enhanced control is particularly beneficial for halogenation reactions, which are typically fast and highly exothermic. scispace.com By precisely managing reaction parameters such as temperature, pressure, and residence time, hotspots and thermal gradients can be suppressed, leading to improved selectivity and safety. researchgate.net Hazardous reagents can be generated and consumed in situ, minimizing exposure and the need to store unstable intermediates. rsc.org

Recent research demonstrates the successful application of continuous flow for various halogenation processes, including those involving elemental halogens (X₂) and hydrogen halides (HX). rsc.orgscispace.com These methods significantly enhance process safety, allowing for reactions that might be considered "forbidden" on an industrial scale in batch reactors. scispace.com The development of continuous flow methods for the synthesis of fluoro-iodobenzoate precursors represents a key step towards greener and more economical production of these valuable building blocks. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Halogenation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor, risk of hotspots | Excellent, superior temperature control rsc.org |

| Mass Transfer | Often limited, can affect selectivity | Efficient, improves reaction rates and selectivity rsc.org |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety, in situ generation and consumption of hazardous materials scispace.comresearchgate.net |

| Scalability | Complex and often problematic | Simpler "scale-out" by running reactors in parallel |

| Process Control | Limited | Precise control over reaction parameters |

Catalytic Innovations in Functionalization

Ethyl 5-fluoro-2-iodobenzoate possesses two different halogen atoms, offering distinct opportunities for selective chemical modification. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the robust carbon-fluorine (C-F) bond, making it an ideal handle for catalytic cross-coupling reactions.

Innovations in transition-metal catalysis, particularly with palladium and nickel, have provided a vast toolkit for functionalizing aryl halides. The iodine atom in this compound can be readily displaced in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds. mdpi.com Nickel-catalyzed cross-couplings have also emerged as powerful methods, often showing unique reactivity and tolerance to a wide variety of functional groups. nih.govacs.org

While the C-I bond provides a site for primary functionalization, recent advancements have also focused on the activation of the traditionally inert C-F bond. acs.orgmdpi.com Although more challenging, selective C-F bond activation opens up new synthetic pathways, allowing for sequential or programmed functionalization of polyhalogenated aromatics. Palladium and nickel complexes have shown promise in catalyzing cross-coupling reactions through C-F bond cleavage, particularly when the fluorine atom is positioned ortho to a directing group or in an electron-deficient ring. mdpi.commdpi.com These catalytic innovations allow complex molecules to be built from the this compound scaffold with high precision.

Applications in Materials Science and Advanced Technologies

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique electrical characteristics. researchgate.netmdpi.com These properties stem from the strength of the C-F bond and the high electronegativity of fluorine. researchgate.netmdpi.com Building blocks like this compound are valuable precursors for creating novel fluorinated materials.

The presence of the iodine atom provides a versatile point for polymerization or modification. For instance, iodo-ene polymerization, which can be initiated under mild conditions, allows for the creation of high-molecular-weight semifluorinated polymers. researchgate.net In these materials, the iodine atoms can be retained to improve processability or subsequently displaced to enable cross-linking or surface functionalization, creating highly modular and adaptable materials. researchgate.net

The unique combination of properties imparted by fluorine makes these polymers suitable for advanced applications. semanticscholar.org They are used in fields ranging from electronics and coatings to biomedical devices. mdpi.comsemanticscholar.org For example, electroactive fluorinated polymers are investigated for use in sensors, actuators, and tissue engineering scaffolds. semanticscholar.org The ability to precisely incorporate fluorine using precursors like this compound is crucial for tuning the properties of these advanced materials. nih.gov

Table 2: Properties and Applications of Fluorinated Polymers

| Property | Origin | Application Examples |

| High Thermal Stability | Strong C-F and C-C bonds researchgate.netmdpi.com | High-performance coatings, wire insulation |

| Chemical Inertness | Strong C-F bond, shielding effect of fluorine atoms | Chemical-resistant linings, seals, and gaskets |

| Low Surface Energy | Low polarizability of the C-F bond | Non-stick coatings (e.g., PTFE), water/oil repellent surfaces |

| Biocompatibility | Chemical inertness and stability | Medical implants, drug delivery systems semanticscholar.org |

| Electrical Properties | High electronegativity of fluorine | Piezoelectric, pyroelectric, and ferroelectric materials for sensors and actuators semanticscholar.org |

Novel Biochemical Transformations and Biocatalysis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes and microorganisms are increasingly being explored for their ability to perform specific transformations on halogenated aromatic compounds. nih.gov This field presents novel opportunities for modifying molecules like this compound under mild, aqueous conditions.

A key area of research is enzymatic dehalogenation. nih.gov A variety of dehalogenase enzymes have been identified that can cleave carbon-halogen bonds through different mechanisms, including hydrolytic, reductive, and oxidative pathways. nih.govnih.gov Given the significant difference in the reactivity of C-I and C-F bonds, it is conceivable that enzymes could be discovered or engineered for the selective deiodination of this compound, leaving the fluoro-substituent intact. This would provide a green pathway for producing 3-fluorobenzoate derivatives.

Conversely, flavin-dependent halogenases (FDHs) are enzymes that catalyze the selective halogenation of electron-rich aromatic compounds. uark.edu While these enzymes typically act on activated substrates, protein engineering and directed evolution are being used to expand their substrate scope and control their regioselectivity. uark.edu In the future, engineered halogenases could potentially be used to introduce halogens onto specific positions of a benzoate (B1203000) scaffold, offering a biocatalytic route to producing functionalized building blocks.

Strategies for Targeted Fluorination in Complex Molecules

The introduction of fluorine into pharmaceuticals and agrochemicals can profoundly enhance their biological properties, including metabolic stability, binding affinity, and bioavailability. acs.org A major goal in medicinal chemistry is the development of methods for "late-stage fluorination," which involves introducing a fluorine atom into a complex, fully functionalized molecule in the final steps of a synthesis. acs.orgharvard.eduacs.org This strategy allows for the rapid generation of fluorinated analogues of biologically active compounds without having to redesign the entire synthetic route.

Aromatic building blocks like this compound are not direct reagents for late-stage fluorination but are critical starting materials for syntheses that strategically incorporate fluorine from the outset. However, the chemistry developed around such molecules informs the broader challenge of C-F bond formation. Research into transition-metal-catalyzed fluorination, using both electrophilic and nucleophilic fluorine sources, has yielded powerful new reactions. acs.orgnih.gov For instance, palladium-catalyzed methods have been developed to convert arylboronic acids or aryl triflates into aryl fluorides. acs.orgnih.gov

Furthermore, decarboxylative fluorination has emerged as a strategy to replace carboxylic acid groups with fluorine, a transformation that could potentially be applied to derivatives of the benzoate scaffold. scilit.comnih.gov Understanding the reactivity of pre-fluorinated molecules like this compound in various chemical environments contributes to the development of a more predictable and robust toolkit for the targeted synthesis of complex fluorinated molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.